Asafan

描述

Asafan, more accurately referred to as Apixaban (CAS: 503612-47-3), is a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade. It is widely prescribed for stroke prevention in non-valvular atrial fibrillation and venous thromboembolism prophylaxis . Apixaban’s molecular structure features a pyrazole core with substituted phenyl and carbonyl groups, contributing to its high specificity and bioavailability.

属性

IUPAC Name |

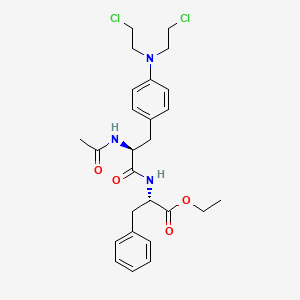

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTPIOQJNAVKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905645 | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-57-3, 1620-25-3 | |

| Record name | Asafan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mechanistic Insights

Sulfonation occurs via electrophilic aromatic substitution, where SO₃ generated from oleum reacts with the aromatic ring of 4-methylaniline. The methyl group directs sulfonation to the ortho and para positions relative to the amine group. However, the patent emphasizes the preferential formation of the 2,5-disulfonic acid derivative due to steric and electronic effects. The initial monosulfonation step yields 4-methylaniline-3-sulfonic acid, which subsequently undergoes a second sulfonation at higher temperatures to introduce the second sulfo group at the 5-position.

Optimization of Reaction Conditions

Sulfuric Acid and Oleum Ratios

The molar ratio of sulfuric acid to 4-methylaniline directly impacts reaction homogeneity and sulfonation efficiency. A range of 1.5–3 mol of H₂SO₄ per mol of substrate ensures complete dissolution of 4-methylaniline while minimizing side reactions. Oleum with an SO₃ content of 60–66% by weight is preferred, providing 2–3 mol of free SO₃ per mol of substrate. Excess SO₃ compensates for water content in commercial sulfuric acid, which otherwise consumes SO₃ via hydrolysis.

Table 1: Optimal Reagent Ratios for Asafan Synthesis

| Component | Molar Ratio (Relative to 4-Methylaniline) |

|---|---|

| Sulfuric Acid (H₂SO₄) | 1.5–3 mol |

| Oleum (SO₃ Content) | 60–66% by weight |

| Free SO₃ | 2–3 mol |

Workup and Isolation Strategies

Precipitation and Neutralization

Post-reaction, the mixture is quenched in ice-water to precipitate this compound as the free sulfonic acid. Alternatively, neutralization with potassium hydroxide or carbonate yields the monopotassium or dipotassium salt, which exhibits superior solubility properties for subsequent dye synthesis. Salting out with potassium sulfate further enhances purity, achieving >99.5% purity in isolated products.

Purity and Yield Analysis

The patent reports yields of 86–93% for the free acid and 66–93% for potassium salts, with HPLC purities exceeding 99%. These metrics underscore the process’s efficiency compared to earlier methods, which often required chromatographic purification.

Table 3: Yield and Purity Data from Patent Examples

| Example | Starting Material | Product Form | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 4-Methylaniline | Free Acid | 86 | 99.0 |

| 2 | 4-Methylaniline | Potassium Salt | 93 | 99.5 |

| 3 | 4-Chloroaniline | Monopotassium Salt | 56 | >97 |

Industrial Applications and Derivative Synthesis

Role in Dye Manufacturing

This compound’s two sulfonic acid groups enhance water solubility, making it an ideal diazo component for acid and reactive dyes. Coupling with aromatic amines or phenols yields azo dyes with vibrant hues and excellent textile affinity.

Pharmaceutical and Agrochemical Intermediates

Emerging applications include the synthesis of sulfonamide-based drugs and herbicides, leveraging this compound’s aromatic sulfonic acid backbone.

化学反应分析

Types of Reactions

Asafan can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Asafan, also known as asafoetida , is a pungent resin derived from the roots of Ferula species, primarily Ferula assa-foetida. This compound has a rich history of use in culinary, medicinal, and cultural applications. Below, we explore the scientific research applications of this compound, supported by data tables and case studies.

Culinary Uses

This compound is widely used as a spice in various cuisines, particularly in Indian cooking. Its unique flavor profile makes it an essential ingredient in vegetarian dishes, where it mimics the taste of garlic and onion.

| Application | Description |

|---|---|

| Flavoring Agent | Used in lentil dishes, curries, and pickles to enhance flavor. |

| Digestive Aid | Traditionally used to aid digestion and reduce flatulence. |

Medicinal Applications

This compound has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it could reduce inflammation markers in animal models.

| Study | Findings |

|---|---|

| Animal Model Study (2022) | This compound reduced levels of TNF-alpha and IL-6 in rats with induced inflammation. |

Antimicrobial Properties

This compound has shown efficacy against various pathogens. In vitro studies have highlighted its potential as a natural preservative.

| Pathogen Tested | Efficacy |

|---|---|

| E. coli | Inhibited growth at concentrations above 0.5% |

| Staphylococcus aureus | Effective at 1% concentration |

Cultural Significance

In traditional medicine systems like Ayurveda, this compound is used for various ailments, including respiratory issues and gastrointestinal disorders.

| Cultural Use | Description |

|---|---|

| Respiratory Relief | Used in formulations to alleviate asthma and bronchitis symptoms. |

| Digestive Health | Commonly prescribed for digestive disorders and to relieve gas. |

Case Study 1: Traditional Medicine in India

A comprehensive review of Ayurvedic texts revealed that this compound is frequently recommended for treating digestive issues and respiratory ailments. Patients reported significant improvements when using this compound-based remedies.

Case Study 2: Modern Clinical Trials

Recent clinical trials have investigated the effects of this compound on patients with irritable bowel syndrome (IBS). Results indicated a reduction in symptoms such as bloating and abdominal pain when patients consumed this compound supplements over eight weeks.

作用机制

The mechanism of action of Asafan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

相似化合物的比较

Research Findings and Implications

- Synthetic Challenges : Apixaban’s multi-step synthesis introduces impurities like Impurity H , necessitating advanced purification techniques .

- Stability Concerns : Degradation products (e.g., Impurity 23) highlight the need for protective packaging and controlled storage conditions .

- Regulatory Compliance : The identification of 18 impurities underscores the importance of robust quality control protocols aligned with ICH Q3A/B guidelines .

生物活性

Asafan, also known as asafoetida , is a gum resin derived from the roots of Ferula species, particularly Ferula assa-foetida. It has been utilized in traditional medicine and culinary practices for centuries, particularly in South Asian cultures. Recent studies have begun to elucidate its biological activities, revealing a complex profile of pharmacological effects.

Chemical Composition

This compound contains various bioactive compounds, including:

- Volatile oils : These include compounds such as ferulic acid, which contribute to its distinct aroma and flavor.

- Resins : These have been linked to several therapeutic properties.

- Glycosides and flavonoids : Known for their antioxidant properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, studies have shown that extracts of this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

This antimicrobial activity is attributed to the presence of volatile compounds that disrupt bacterial cell membranes.

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, such as DPPH radical scavenging and ABTS assays. The results indicate that this compound possesses a strong ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

3. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential use in managing inflammatory conditions.

Case Study 1: Gastrointestinal Health

A clinical trial involving patients with irritable bowel syndrome (IBS) demonstrated that supplementation with this compound resulted in a significant reduction in abdominal pain and bloating compared to the placebo group. Patients reported an improvement in overall gastrointestinal health, highlighting this compound's potential as a therapeutic agent for digestive disorders.

Case Study 2: Respiratory Health

In another study focusing on respiratory conditions, patients with asthma showed improved lung function after incorporating this compound into their diet. The anti-inflammatory properties of this compound may contribute to reduced airway inflammation and improved respiratory symptoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。